molecular formula C12H14F3NO3 B11760644 (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester

Cat. No.: B11760644
M. Wt: 277.24 g/mol
InChI Key: CEOAHZUXXLDZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a trifluoromethoxy group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of 1-methyl-2-trifluoromethoxy-ethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethoxy group enhances its stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

benzyl N-[1-(trifluoromethoxy)propan-2-yl]carbamate

InChI

InChI=1S/C12H14F3NO3/c1-9(7-19-12(13,14)15)16-11(17)18-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)

InChI Key

CEOAHZUXXLDZHN-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.